
5,5'-DIMETHYL-1-(4-METHYLBENZENESULFONYL)-6,6'-DIPHENYL-1,2,3,6-TETRAHYDRO-2,3'-BIPYRIDINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-DIMETHYL-1-(4-METHYLBENZENESULFONYL)-6,6’-DIPHENYL-1,2,3,6-TETRAHYDRO-2,3’-BIPYRIDINE: is a complex organic compound with a unique structure that includes multiple aromatic rings and sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-DIMETHYL-1-(4-METHYLBENZENESULFONYL)-6,6’-DIPHENYL-1,2,3,6-TETRAHYDRO-2,3’-BIPYRIDINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a condensation reaction between appropriate pyridine derivatives under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.
Addition of Methyl and Phenyl Groups: The methyl and phenyl groups are added through alkylation and arylation reactions, respectively, using suitable alkylating and arylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-DIMETHYL-1-(4-METHYLBENZENESULFONYL)-6,6’-DIPHENYL-1,2,3,6-TETRAHYDRO-2,3’-BIPYRIDINE: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
5,5’-DIMETHYL-1-(4-METHYLBENZENESULFONYL)-6,6’-DIPHENYL-1,2,3,6-TETRAHYDRO-2,3’-BIPYRIDINE: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 5,5’-DIMETHYL-1-(4-METHYLBENZENESULFONYL)-6,6’-DIPHENYL-1,2,3,6-TETRAHYDRO-2,3’-BIPYRIDINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
5,5’-DIMETHYL-1-(4-METHYLBENZENESULFONYL)-6,6’-DIPHENYL-1,2,3,6-TETRAHYDRO-2,3’-BIPYRIDINE: can be compared with other similar compounds, such as:
Bipyridine Derivatives: Compounds with similar bipyridine cores but different substituents.
Sulfonyl-Substituted Compounds: Compounds with sulfonyl groups attached to different aromatic rings.
Phenyl-Substituted Compounds: Compounds with phenyl groups attached to various positions on the core structure.
The uniqueness of 5,5’-DIMETHYL-1-(4-METHYLBENZENESULFONYL)-6,6’-DIPHENYL-1,2,3,6-TETRAHYDRO-2,3’-BIPYRIDINE lies in its specific combination of substituents and the resulting chemical and biological properties.
Propriétés
IUPAC Name |
3-methyl-5-[5-methyl-1-(4-methylphenyl)sulfonyl-6-phenyl-3,6-dihydro-2H-pyridin-2-yl]-2-phenylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O2S/c1-22-14-17-28(18-15-22)36(34,35)33-29(19-16-23(2)31(33)26-12-8-5-9-13-26)27-20-24(3)30(32-21-27)25-10-6-4-7-11-25/h4-18,20-21,29,31H,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFURULWVNLDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(N(C1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C)C4=CN=C(C(=C4)C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
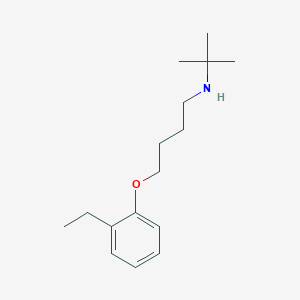
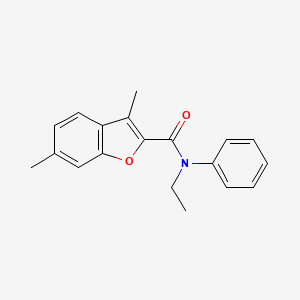
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylurea](/img/structure/B5195345.png)

![2,4-dichloro-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5195358.png)
![N-CYCLOHEXYL-N'-[1-(CYCLOHEXYLCARBONYL)-4-PIPERIDYL]UREA](/img/structure/B5195359.png)
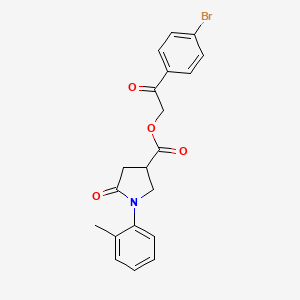
![8-Methyl-8-pentyl-5,6,7,8a-tetrahydro-[1,3]thiazolo[3,2-a]pyrazin-3-one;hydrochloride](/img/structure/B5195364.png)
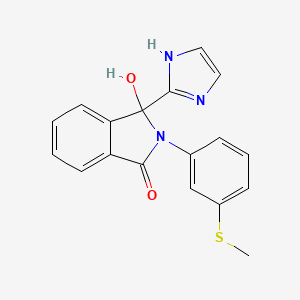
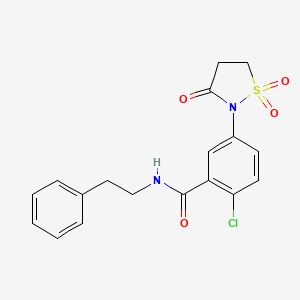

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B5195401.png)

![N-(2,6-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5195422.png)
